molecular formula C13H24SSn B3028068 (4-Hexylthiophen-2-yl)trimethylstannane CAS No. 154717-22-3

(4-Hexylthiophen-2-yl)trimethylstannane

Cat. No.: B3028068
CAS No.: 154717-22-3
M. Wt: 331.1 g/mol
InChI Key: OZNXIGFAKCITRZ-UHFFFAOYSA-N
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Description

(4-Hexylthiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C13H24SSn It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hexyl group at the 4-position and a trimethylstannyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hexylthiophen-2-yl)trimethylstannane typically involves the stannylation of 4-hexylthiophene. One common method is the reaction of 4-hexylthiophene with trimethyltin chloride in the presence of a base such as n-butyllithium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Hexylthiophene+Trimethyltin chloriden-ButyllithiumThis compound\text{4-Hexylthiophene} + \text{Trimethyltin chloride} \xrightarrow{\text{n-Butyllithium}} \text{this compound} 4-Hexylthiophene+Trimethyltin chloriden-Butyllithium​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

(4-Hexylthiophen-2-yl)trimethylstannane can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles.

    Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophiles: For substitution reactions, common electrophiles include halogens and other reactive species.

    Palladium Catalysts: For coupling reactions, palladium-based catalysts such as Pd(PPh3)4 are commonly used.

    Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) or toluene.

Major Products

    Substitution Products: Depending on the electrophile used, various substituted thiophenes can be obtained.

    Coupling Products: Stille coupling reactions yield biaryl compounds or other complex organic molecules.

Scientific Research Applications

(4-Hexylthiophen-2-yl)trimethylstannane has several applications in scientific research:

    Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic electronic devices such as organic photovoltaics and organic light-emitting diodes (OLEDs).

    Material Science: The compound is utilized in the development of new materials with specific electronic and optical properties.

    Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules and potential pharmaceuticals.

    Catalysis: It is employed in various catalytic processes, including cross-coupling reactions, due to its ability to form stable organometallic intermediates.

Mechanism of Action

The mechanism of action of (4-Hexylthiophen-2-yl)trimethylstannane in chemical reactions involves the formation of organotin intermediates. These intermediates can undergo transmetalation with palladium catalysts in coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the trimethylstannyl group acts as a leaving group, enabling the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    (4-Hexylthiophene): Lacks the trimethylstannyl group, making it less reactive in coupling reactions.

    (2-Bromo-4-hexylthiophene): Contains a bromine atom instead of a trimethylstannyl group, leading to different reactivity and applications.

    (4-Hexyl-2-thienyl)boronic acid: Another derivative used in coupling reactions, but with a boronic acid group instead of a trimethylstannyl group.

Uniqueness

(4-Hexylthiophen-2-yl)trimethylstannane is unique due to its combination of a hexyl group and a trimethylstannyl group, which imparts specific reactivity and properties. Its ability to participate in Stille coupling reactions makes it valuable in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

(4-hexylthiophen-2-yl)-trimethylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15S.3CH3.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;;;;/h7,9H,2-6H2,1H3;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXIGFAKCITRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)[Sn](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24SSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154717-22-3
Record name (4-hexyl-2-thienyl)(trimethyl)stannane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Hexylthiophen-2-yl)trimethylstannane
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(4-Hexylthiophen-2-yl)trimethylstannane

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